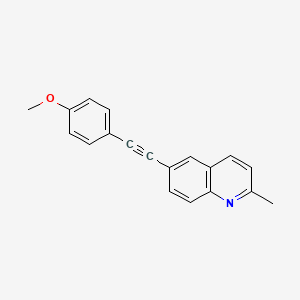
6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-methoxyphenyl ethynyl group at the 6-position and a methyl group at the 2-position. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-((4-Methoxyphenyl)ethynyl)pyridine
- 6-((4-Methoxyphenyl)ethynyl)quinoline
- 2-Methylquinoline
Uniqueness
6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline is unique due to the specific combination of substituents on the quinoline core. The presence of the 4-methoxyphenyl ethynyl group at the 6-position and the methyl group at the 2-position can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H15NO |
|---|---|
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
6-[2-(4-methoxyphenyl)ethynyl]-2-methylquinoline |
InChI |
InChI=1S/C19H15NO/c1-14-3-9-17-13-16(8-12-19(17)20-14)5-4-15-6-10-18(21-2)11-7-15/h3,6-13H,1-2H3 |
Clave InChI |
HJHLFRXCUKMGCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


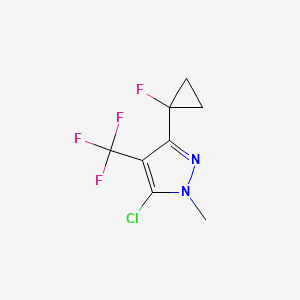
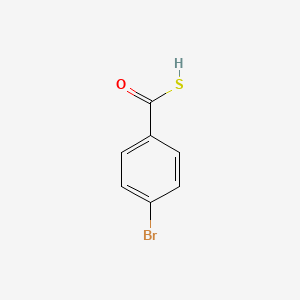
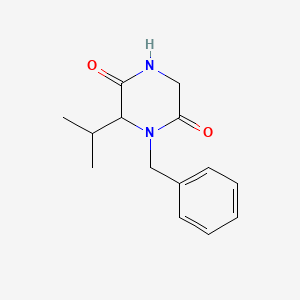
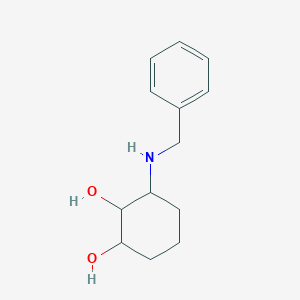
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
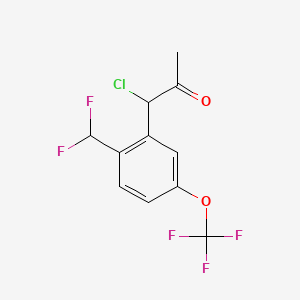

![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)

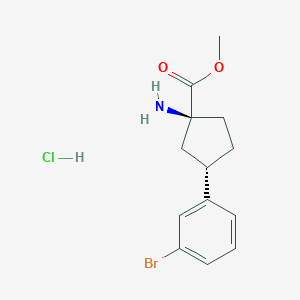
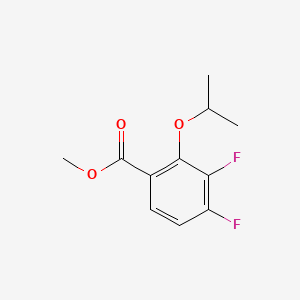
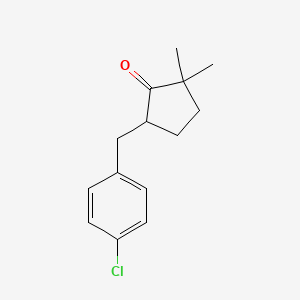
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
